Perfluoropentanoic acid

Catalog No.
S585685
CAS No.
2706-90-3
M.F
C5HF9O2
C4F9COOH
M. Wt
264.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluoropentanoic acid

CAS Number

2706-90-3

Product Name

Perfluoropentanoic acid

IUPAC Name

2,2,3,3,4,4,5,5,5-nonafluoropentanoic acid

Molecular Formula

C5HF9O2
C4F9COOH

Molecular Weight

264.05 g/mol

InChI

InChI=1S/C5HF9O2/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14/h(H,15,16)

InChI Key

CXZGQIAOTKWCDB-UHFFFAOYSA-N

SMILES

C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O

Synonyms

Nonafluorovaleric Acid; 2,2,3,3,4,4,5,5,5-Nonafluoropentanoic Acid; NSC 18404; Nonafluoropentanoic Acid; Nonafluorovaleric Acid; PFPeA; Perfluoropentanoic AcidPerfluorovaleric Acid;

Canonical SMILES

C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O

Perfluoropentanoic acid is a perfluorinated carboxylic acid with the molecular formula C5HF9O2C_5HF_9O_2 and a molecular weight of 264.05 g/mol. It is a colorless liquid that belongs to a class of compounds known as perfluoroalkyl substances, which are characterized by the presence of fully fluorinated carbon chains. This compound is also recognized by its various synonyms, including perfluorovaleric acid and nonafluoropentanoic acid .

Analytical Chemistry:

Perfluorovaleric acid (PFVAc) serves as an internal standard in various analytical techniques employed for the detection and quantification of other perfluorinated compounds (PFCs). Its unique physicochemical properties, such as high stability and distinct mass spectral signature, make it a valuable tool for researchers analyzing environmental samples like water and biological tissues.

For instance, a study published in the journal "Analytical Chemistry" utilized PFVAc as an internal standard for analyzing perfluorooctanesulfonate (PFOS) and other related fluorochemicals in water samples using liquid chromatography-ion trap mass spectrometry (LC-ITMS). This approach enhanced the accuracy and precision of measurements, allowing researchers to accurately assess the presence and concentration of these environmentally concerning PFCs.

Environmental Science:

PFVAc has been detected in various environmental media, including air, water, and soil. Researchers use its presence as an indicator of potential contamination by other PFCs, given its similar environmental behavior.

Studies have reported the presence of PFVAc in various environmental compartments, including:

  • Surface water and groundwater
  • Drinking water
  • Soil and sediment
  • Air samples

By analyzing PFVAc levels, researchers can gain insights into the potential presence and distribution of other PFCs, which are known to be persistent environmental pollutants with potentially harmful effects on human and ecological health.

Toxicology Research:

Although limited compared to other PFCs, some studies have explored the potential toxicological effects of PFVAc. These studies have investigated its impact on various biological systems, including:

  • Developmental toxicity: Studies suggest potential adverse effects on fetal development in rodents exposed to PFVAc.
  • Liver and kidney function: Research indicates potential alterations in liver and kidney function in animals exposed to PFVAc.
  • Immune function: Certain studies suggest potential suppression of the immune system upon exposure to PFVAc [].
Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Neutralization: Reacting with bases to form salts.
  • Oxidation: Although resistant to many oxidative processes, it can be oxidized under specific conditions using reagents like Fenton's reagent or UV/H2O2 systems .

Thermolysis has also been noted as a potential method for breaking down perfluorinated compounds, although this typically requires high temperatures .

Research indicates that perfluoropentanoic acid exhibits biological activity, particularly in its interaction with nuclear receptors such as the peroxisome proliferator-activated receptor alpha. This interaction can lead to various biological effects, including potential endocrine disruption and impacts on lipid metabolism . Furthermore, studies have linked exposure to perfluorinated compounds to adverse health effects, including immune system impairment and developmental issues in fetuses and children .

Perfluoropentanoic acid can be synthesized through several methods:

  • From Perfluorooctanoic Acid: A common method involves the degradation of longer-chain perfluoroalkyl acids, such as perfluorooctanoic acid.
  • Electrochemical Fluorination: This method allows for the selective introduction of fluorine atoms into organic molecules.
  • Fluorination of Valeric Acid: Direct fluorination of valeric acid using fluorinating agents can yield perfluoropentanoic acid .

Perfluoropentanoic acid is primarily utilized in industrial applications as a surfactant and surface protector. Its unique chemical properties make it valuable in:

  • Coatings: Providing water and oil repellency.
  • Textiles: Enhancing stain resistance.
  • Aerospace and Automotive Industries: As part of specialized coatings that require high-performance characteristics .

Studies on the interactions of perfluoropentanoic acid with biological systems have shown that it can activate certain nuclear receptors, leading to alterations in gene expression related to lipid metabolism and inflammation. The compound's persistence in the environment raises concerns about bioaccumulation and long-term ecological effects. Research has also highlighted its potential role as an environmental contaminant, contributing to health risks associated with exposure to perfluoroalkyl substances .

Perfluoropentanoic acid shares similarities with other perfluoroalkyl substances but has distinct characteristics that set it apart. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Perfluorobutanoic AcidC4F9O2C_4F_9O_2Shorter carbon chain; lower bioaccumulation risk
Perfluoroheptanoic AcidC6F13O2C_6F_{13}O_2Longer carbon chain; higher environmental persistence
Perfluorooctanoic AcidC8F17O2C_8F_{17}O_2Widely studied for health impacts; longer chain enhances bioaccumulation
Perfluorononanoic AcidC9F19O2C_9F_{19}O_2Even longer chain; significant environmental concern

Perfluoropentanoic acid's shorter carbon chain compared to other perfluoroalkyl acids may result in different environmental behavior and toxicity profiles, making it a unique subject of study within this chemical class .

The biodegradation kinetics of perfluoropentanoic acid demonstrate significant differences between aerobic and anaerobic soil environments, with aerobic conditions generally favoring enhanced biotransformation rates [1]. Meta-analysis of microbial perfluoroalkyl substance biotransformation studies indicates that the likelihood of perfluoroalkyl substance biotransformation is substantially higher under aerobic conditions compared to anaerobic environments [1]. This enhanced aerobic biodegradation efficiency is attributed to the availability of oxygen as a terminal electron acceptor, which facilitates enzymatic processes involved in carbon-fluorine bond cleavage [1].

Under aerobic soil conditions, perfluoropentanoic acid exhibits measurable biodegradation through various microbial communities, particularly those enriched with Pseudomonas species and other fluorine-tolerant bacteria [2] [3]. The aerobic biodegradation process typically involves initial enzymatic attack at the alpha-carbon position, where the presence of carbon-hydrogen bonds facilitates microbial oxidation [4]. Studies utilizing activated sludge communities have demonstrated that short-chain fluorinated carboxylic acids, including perfluoropentanoic acid, undergo defluorination processes with varying degrees of efficiency depending on molecular structure [4] [5].

Anaerobic biodegradation of perfluoropentanoic acid proceeds at significantly reduced rates compared to aerobic processes [1]. Under sulfate-reducing and nitrate-reducing conditions, specialized bacterial consortia such as Dehalococcoides mccartyi have shown limited capability for perfluoroalkyl acid transformation [1]. The anaerobic environment presents challenges for complete defluorination due to the absence of oxygen-dependent enzymatic pathways that facilitate carbon-fluorine bond cleavage [1]. However, reductive defluorination mechanisms can occur under strictly anaerobic conditions, though these processes typically require extended incubation periods and result in lower overall transformation rates [1].

Environmental ConditionBiodegradation RatePrimary Microbial GroupsTransformation Efficiency
Aerobic SoilEnhancedPseudomonas spp., Proteobacteria70-90% within 100 days [2]
Anaerobic SedimentReducedDehalococcoides, Geobacter<10% within 150 days [1]
Sulfate-ReducingLimitedDesulfovibrio spp.Variable, typically <20% [6]
Nitrate-ReducingModerateMixed consortia20-40% over extended periods [1]

The kinetic parameters for perfluoropentanoic acid biodegradation in soil matrices demonstrate temperature and pH dependencies characteristic of enzymatic processes [7]. Optimal biodegradation occurs at neutral pH conditions and moderate temperatures between 25-30°C, with bacterial growth and perfluoroalkyl substance degradation showing coordinated patterns [8]. The apparent half-life of perfluoropentanoic acid in aerobic soils ranges from several weeks to months, depending on soil organic matter content, microbial community composition, and environmental factors such as moisture and nutrient availability [9] [10].

Role of Fluorotelomer Precursors in Perfluoropentanoic Acid Generation

Fluorotelomer alcohols serve as significant precursors for perfluoropentanoic acid formation through well-characterized biodegradation pathways [11] [12]. The transformation of 6:2 fluorotelomer alcohol represents a primary route for perfluoropentanoic acid generation in environmental systems [11]. During aerobic biodegradation of 6:2 fluorotelomer alcohol, multiple perfluorocarboxylic acids are formed, with perfluoropentanoic acid constituting approximately 30% of the terminal metabolites in soil systems [11] [13].

The biotransformation pathway of 6:2 fluorotelomer alcohol to perfluoropentanoic acid involves sequential enzymatic processes including initial alcohol oxidation, beta-oxidation-like mechanisms, and carbon chain shortening [11] [14]. The primary degradation half-life of 6:2 fluorotelomer alcohol is less than 2 days in both mixed bacterial cultures and aerobic soil environments [11]. Following initial transformation to 6:2 fluorotelomer carboxylic acid, the molecule undergoes progressive defluorination and chain shortening processes that yield perfluoropentanoic acid as a major terminal product [11].

Fluorotelomer phosphate diesters also contribute significantly to perfluoropentanoic acid formation through hydrolytic and oxidative degradation processes [9] [15]. The apparent degradation half-life of 6:2 diPAP is approximately 12 days under aerobic soil conditions, with perfluoropentanoic acid representing 6.4% of degradation products by molar yield after 112 days of incubation [9]. These polyfluoroalkyl phosphate esters undergo initial hydrolysis to form monophosphate intermediates, which subsequently degrade through pathways similar to fluorotelomer alcohols [9].

Precursor CompoundDegradation Half-lifePerfluoropentanoic Acid YieldEnvironmental Pathway
6:2 Fluorotelomer Alcohol<2 days30% (molar basis) [11]Beta-oxidation, chain shortening
6:2 Dipolyfluoroalkyl Phosphate12 days6.4% (molar basis) [9]Hydrolysis, oxidative degradation
5:3 Fluorotelomer Carboxylic Acid3-5 daysVariable [15]Direct chain shortening
6:2 Fluorotelomer Sulfonate>100 daysTrace amounts [2]Slow desulfonation, oxidation

The formation of perfluoropentanoic acid from fluorotelomer precursors demonstrates preferential pathways that favor loss of two perfluorinated carbon atoms rather than single carbon removal [11] [13]. This preference for two-carbon loss distinguishes the degradation pattern of shorter-chain fluorotelomer alcohols from longer-chain analogs such as 8:2 fluorotelomer alcohol, which primarily undergoes single carbon loss to form perfluorooctanoic acid [11]. The mechanistic basis for this difference involves steric hindrance effects in intermediate metabolites and the relative stability of five-carbon versus six-carbon perfluoroalkyl radicals formed during the degradation process [11] [13].

Plant uptake studies demonstrate that fluorotelomer precursors in soil constitute a continuous source for perfluoropentanoic acid formation [15] [13]. Maize plants exposed to fluorotelomer-contaminated soil show accumulation of perfluoropentanoic acid in shoot tissues, indicating ongoing precursor transformation and subsequent plant uptake of the formed perfluorocarboxylic acid [15]. The translocation of perfluoropentanoic acid from soil to plant tissues occurs more readily than longer-chain perfluorocarboxylic acids, reflecting its intermediate chain length and corresponding mobility characteristics [15].

α-Oxidative Processes in Short-Chain Perfluoroalkyl Acid Formation

Alpha-oxidative processes represent specialized metabolic pathways involved in the formation and transformation of short-chain perfluoroalkyl acids, including perfluoropentanoic acid [16] [17]. These processes involve enzymatic attack at the alpha-carbon position adjacent to the carboxyl group, leading to hydroxylation followed by decarboxylation reactions [16]. Unlike beta-oxidation pathways that remove two-carbon units, alpha-oxidation facilitates single-carbon removal through decarboxylation mechanisms [16] [17].

The alpha-oxidative transformation of perfluoroalkyl acids requires specific enzymatic systems that can accommodate the electron-withdrawing effects of fluorine substituents [4] [5]. Experimental studies using activated sludge communities demonstrate that compounds with carbon-hydrogen bonds at the alpha-position undergo more efficient defluorination compared to fully fluorinated analogs [4]. The presence of hydrogen atoms at the alpha-carbon facilitates initial enzymatic attack through mechanisms similar to conventional fatty acid alpha-oxidation pathways [4] [5].

Perfluoropentanoic acid formation through alpha-oxidative processes involves progressive single-carbon removal from longer-chain perfluorocarboxylic acids [18] [5]. Computational studies reveal that decarboxylation represents the rate-limiting step in perfluorocarboxylic acid degradation, with activation energies of approximately 28 kcal/mol for the initial electron transfer and subsequent decarboxylation reactions [18]. The resulting perfluoroalkyl anion intermediate undergoes fluoride elimination to form reactive perfluoroalkene species that subsequently undergo hydroxylation and further degradation [18].

Chain LengthDecarboxylation RateAlpha-Oxidation ProductsDefluorination Efficiency
C6 (Perfluorohexanoic Acid)ModeratePerfluoropentanoic Acid + CO₂70-80% [5]
C5 (Perfluoropentanoic Acid)EnhancedPerfluorobutanoic Acid + CO₂80-90% [18]
C4 (Perfluorobutanoic Acid)RapidPerfluoropropanoic Acid + CO₂>90% [18]
C3 (Perfluoropropanoic Acid)Very RapidComplete mineralization>95% [18]

The enzymatic basis for alpha-oxidative perfluoroalkyl acid transformation involves specialized dioxygenase systems that can overcome the chemical inertness of carbon-fluorine bonds [5] [17]. These enzyme systems demonstrate substrate specificity patterns that favor shorter-chain perfluorocarboxylic acids over longer analogs [5]. The enhanced reactivity of perfluoropentanoic acid compared to longer-chain perfluorocarboxylic acids reflects reduced steric hindrance and altered electronic properties that facilitate enzymatic recognition and binding [4] [5].

Microbial communities capable of alpha-oxidative perfluoroalkyl acid transformation include specialized strains such as Labrys portucalensis F11, which demonstrates the ability to metabolize perfluoropentanoic acid through progressive chain shortening mechanisms [2] [19]. This bacterial strain produces multiple defluorinated metabolites during perfluoroalkyl acid degradation, including perfluorobutanoic acid and perfluoropropanoic acid as downstream products of perfluoropentanoic acid alpha-oxidation [2]. The metabolic pathway involves initial activation through coenzyme A conjugation, followed by alpha-hydroxylation and subsequent decarboxylation to yield shorter-chain perfluorocarboxylic acids [2] [19].

XLogP3

2.9

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

263.98328273 g/mol

Monoisotopic Mass

263.98328273 g/mol

Heavy Atom Count

16

UNII

LUW3UY784P

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2706-90-3

Wikipedia

Perfluoropentanoic acid

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category
PFAS -> PFcarboxylic acids (PFCA)

General Manufacturing Information

Pentanoic acid, 2,2,3,3,4,4,5,5,5-nonafluoro-: ACTIVE

Dates

Modify: 2023-08-15

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